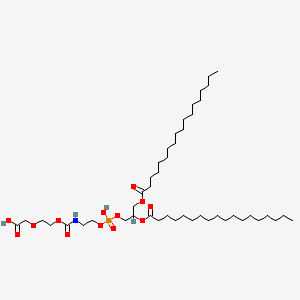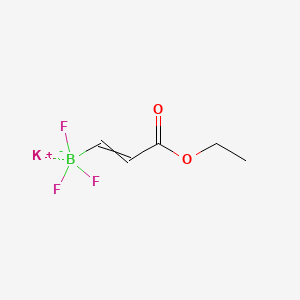
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and ethanamine with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while ethanamine is a simple amine Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the Staudinger [2+2]-cyclocondensation between acetoxyketene and the appropriate epoxyimines, followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include various functionalized azetidines, amine derivatives, and substituted azetidine compounds.
Scientific Research Applications
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a GABA-uptake inhibitor.
Industry: Utilized in the synthesis of industrially important intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a GABA-uptake inhibitor, it interacts with GABA transporters, preventing the reuptake of GABA and increasing its availability in the synaptic cleft . This leads to enhanced inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methylpropanoic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)isothiazolidine 1,1-dioxide; trifluoroacetic acid
Uniqueness
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and ethanamine with trifluoroacetic acid, which imparts distinct chemical properties and potential biological activities. Its ability to act as a GABA-uptake inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H14F6N2O4 |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7) |
InChI Key |
ZAWWYRGGMYEPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)
![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)

![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)



![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)


